Methyl 3-amino-2-methyl-2-phenylpropanoate
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Overview
Description
Methyl 3-amino-2-methyl-2-phenylpropanoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of phenylalanine and is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a propanoate ester. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-methyl-2-phenylpropanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of 3-amino-2-methyl-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-methyl-2-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-2-methyl-2-phenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-methyl-2-phenylpropanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-phenylpropanoate: Similar structure but lacks the additional methyl group.
Methyl 3-amino-3-phenylpropanoate: Similar structure but differs in the position of the amino group.
Methyl 2-methyl-3-phenylpropanoate: Similar structure but lacks the amino group.
Uniqueness
Methyl 3-amino-2-methyl-2-phenylpropanoate is unique due to the presence of both an amino group and a methyl group on the same carbon atom, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research applications.
Biological Activity
Methyl 3-amino-2-methyl-2-phenylpropanoate, also known as a derivative of phenylpropanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications based on diverse sources.
Chemical Structure and Properties
This compound features an amino group and a methyl group on the same carbon atom, which enhances its ability to interact with biological targets. The presence of both functional groups allows for hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity .
Structural Comparison
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 2-amino-3-phenylpropanoate | Lacks methyl group at the 2-position | Simpler structure |
Methyl 3-amino-3-phenylpropanoate | Hydroxyl group at a different position | Different reactivity |
This compound | Additional methyl group | Altered sterics affecting reactivity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific target involved; however, it generally involves:
- Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes or receptors.
- Enzyme Interaction : It may influence enzyme activity through competitive inhibition or allosteric modulation.
- Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially triggering biological responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects : Studies have shown that derivatives of similar compounds exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells .
- Enzyme Modulation : The compound has been studied for its role in enzyme-substrate interactions, which are crucial for metabolic pathways .
- Potential Therapeutic Applications : It is being investigated as a precursor for drugs targeting neurological disorders and other medical conditions .
Case Studies and Research Findings
-
Anticancer Activity : A series of compounds derived from structural modifications of similar esters demonstrated promising anticancer properties, with IC50 values indicating effective inhibition of cancer cell proliferation .
Compound IC50 (μM) Comparison Standard Methyl 3-amino derivative 0.69 Doxorubicin (IC50: 2.29) - Enzyme Inhibition Studies : Research has indicated that methyl 3-amino derivatives can inhibit histone deacetylases (HDACs), which are critical in cancer biology. This suggests potential applications in cancer therapy through epigenetic modulation .
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Starting Materials : Utilization of readily available amino acids or their derivatives.
- Reactions : Common reactions include oxidation, reduction, and substitution, allowing for the formation of various derivatives suitable for further study .
Applications
This compound has diverse applications:
- In Medicinal Chemistry : As a precursor for drug development targeting various diseases.
- In Biochemistry : Used to study enzyme interactions and metabolic pathways.
- In Industry : Employed in the synthesis of specialty chemicals and materials .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 3-amino-2-methyl-2-phenylpropanoate |
InChI |
InChI=1S/C11H15NO2/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7H,8,12H2,1-2H3 |
InChI Key |
YOOMBTZPWPECKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
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